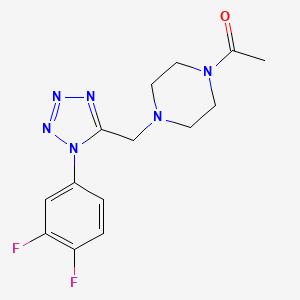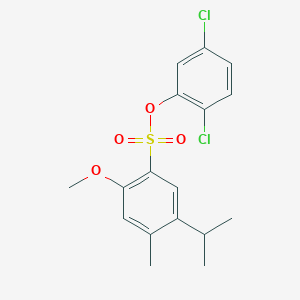
N-(2,2-dichloro-1-tosylvinyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Morpholines, including “N-(2,2-dichloro-1-tosylvinyl)morpholine-4-carboxamide”, are frequently synthesized from 1,2-amino alcohols and their derivatives . A simple and efficient method has been developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis
Morpholines, including “this compound”, are synthesized through various chemical reactions . For instance, a sequence of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides can be used .Applications De Recherche Scientifique
Corrosion Inhibition
One of the notable applications is in the field of corrosion inhibition. Research has shown that morpholine and piperazine-based carboxamide derivatives, including compounds similar to "N-(2,2-dichloro-1-tosylvinyl)morpholine-4-carboxamide," act as effective corrosion inhibitors for mild steel in acidic media. These compounds work by forming protective films on the metal surface, thereby significantly reducing the rate of corrosion. This application is crucial in industries where metal longevity and durability are of paramount importance, such as in construction and manufacturing (Nnaji et al., 2017).
Synthesis of Morpholines
Another significant application is in the synthesis of morpholines, which are critical components in many pharmaceuticals. The use of sulfinamides as temporary protecting/activating groups has been demonstrated to facilitate the conversion of amino alcohols into morpholines. This methodology is valuable in the formal synthesis of drugs, showcasing the compound's role in pharmaceutical development (Fritz et al., 2011).
Antitumor Activity
Research on compounds structurally related to "this compound" has uncovered their potential antitumor activities. Specifically, derivatives have been synthesized and shown to possess inhibitory effects against cancer cell proliferation. This application highlights the compound's potential in the development of new anticancer therapies (Ji et al., 2018).
Polymer Science
In polymer science, morpholine-2,5-dione derivatives, related to the chemical structure of interest, have been used to prepare polyesteramides with pendant functional groups. These polymers have applications in biomedical engineering, including drug delivery systems and tissue engineering scaffolds. The ability to introduce functional groups into polymers opens up new avenues for the creation of tailored materials with specific properties (Veld et al., 1992).
Bioactive Molecules Synthesis
Additionally, the compound and its derivatives have been utilized in the synthesis of bioactive molecules. For example, research into diaryl dihydropyrazole-3-carboxamides, which may contain morpholine groups, has shown significant activity in vivo for appetite suppression and body weight reduction, attributed to their CB1 antagonistic activity. This application is especially relevant in the development of treatments for obesity and related metabolic disorders (Srivastava et al., 2007).
Safety and Hazards
The safety data sheet for Morpholine, a related compound, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility . It’s important to note that the safety and hazards of “N-(2,2-dichloro-1-tosylvinyl)morpholine-4-carboxamide” may differ.
Propriétés
IUPAC Name |
N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O4S/c1-10-2-4-11(5-3-10)23(20,21)13(12(15)16)17-14(19)18-6-8-22-9-7-18/h2-5H,6-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGLINSKBOAART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2748467.png)
![[2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2748468.png)

![2-[3-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2748472.png)

![2-(3,5-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2748476.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2748477.png)
![4,8-Diazaspiro[2.6]nonan-9-one](/img/structure/B2748478.png)